molecular formula C18H24IN3O3S B12828085 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide

Cat. No.: B12828085
M. Wt: 489.4 g/mol
InChI Key: ZJVPVVARCVTUOC-XZDBBAETSA-N
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Description

The compound 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, an iodophenoxyethyl side chain, and a pentanamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole core, the introduction of the iodophenoxyethyl side chain, and the attachment of the pentanamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The iodophenoxyethyl side chain can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the iodophenoxyethyl side chain.

Scientific Research Applications

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide include other thieno[3,4-d]imidazole derivatives and compounds with iodophenoxyethyl side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C18H24IN3O3S

Molecular Weight

489.4 g/mol

IUPAC Name

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide

InChI

InChI=1S/C18H24IN3O3S/c19-12-5-7-13(8-6-12)25-10-9-20-16(23)4-2-1-3-15-17-14(11-26-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11H2,(H,20,23)(H2,21,22,24)/t14-,15?,17-/m1/s1

InChI Key

ZJVPVVARCVTUOC-XZDBBAETSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2

Origin of Product

United States

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